molecular formula C15H22N2O3S B12540338 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate CAS No. 820216-39-5

3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate

Cat. No.: B12540338
CAS No.: 820216-39-5
M. Wt: 310.4 g/mol
InChI Key: RRAIHBWLTNVURO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate is a chemical compound known for its unique structure and properties It is an indole derivative, which means it contains an indole ring, a common structure in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate typically involves several steps. One common method starts with the preparation of the indole ring, followed by the introduction of the aminopropyl group. The final step involves the addition of the butane-1-sulfonate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the indole ring.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the indole ring.

Scientific Research Applications

3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes involving indole derivatives.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The aminopropyl group can enhance its binding affinity, while the butane-1-sulfonate group can improve its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Another indole derivative with a similar structure but different functional groups.

    Serotonin: A neurotransmitter with an indole ring and an aminopropyl group.

    Melatonin: A hormone with an indole ring and a methoxy group.

Uniqueness

What sets 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its butane-1-sulfonate group, in particular, enhances its solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

820216-39-5

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] butane-1-sulfonate

InChI

InChI=1S/C15H22N2O3S/c1-3-4-8-21(18,19)20-14-7-5-6-13-12(9-11(2)16)10-17-15(13)14/h5-7,10-11,17H,3-4,8-9,16H2,1-2H3/t11-/m1/s1

InChI Key

RRAIHBWLTNVURO-LLVKDONJSA-N

Isomeric SMILES

CCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2C[C@@H](C)N

Canonical SMILES

CCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2CC(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.